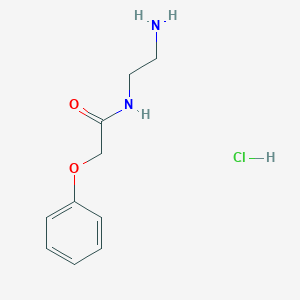

N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide Dihydrochloride” is a compound that belongs to the family of Antazoline Hydrochloride . It’s used as a pharmaceutical reference standard for pharmaceutical testing .

Synthesis Analysis

While specific synthesis methods for “N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride” are not available, similar compounds such as “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” have been synthesized and used for polymerization reactions . Another related compound, “N-(2-Aminoethyl)-oleamide”, has been used to gel edible vegetable oils .Molecular Structure Analysis

The molecular structure of a similar compound, “N-(2-Aminoethyl)maleimide Hydrochloride”, has a molecular weight of 176.60 .Chemical Reactions Analysis

Amines, which are related to the compound , have characteristic absorptions in the infrared spectrum. They also show specific behavior in 1H NMR spectra .Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate closely related to N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride, has been identified as crucial in the natural synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) illustrates the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting the potential of enzymatic approaches in drug synthesis and modification (Magadum & Yadav, 2018).

Anticonvulsant Activity

The work by Pańczyk et al. (2018) on the synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, showcases the broad applicability of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride derivatives. Their research demonstrates the compound's potential in developing new anticonvulsant drugs, which could lead to advancements in epilepsy treatment (Pańczyk et al., 2018).

Analgesic and Antimicrobial Activities

Another significant area of application is in the development of compounds with analgesic and antimicrobial activities. Sahu et al. (2009) synthesized substituted aryl-N-chalconyl aminophenols, further processed to generate novel isoxazole derivatives, some of which showed significant analgesic and antimicrobial properties. This suggests that derivatives of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride could serve as promising candidates for new analgesic and antimicrobial agents (Sahu et al., 2009).

Insecticidal Agents

Rashid et al. (2021) focused on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Their findings indicate that specific phenoxyacetamide derivatives exhibit excellent insecticidal properties, highlighting the compound's utility in agricultural pest control (Rashid et al., 2021).

Biomedical Applications

The preparation of N-(2-aminoethyl)-2-acetamidyl gellan gum by Novac et al. (2013) for potential biomedical applications showcases the versatility of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride derivatives. Their study underscores the importance of these compounds in developing new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Novac et al., 2013).

Safety and Hazards

Direcciones Futuras

While specific future directions for “N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride” are not available, research into similar compounds, such as thermoresponsive nanogels of modified poly((di(ethylene glycol) methyl ether methacrylate)-co-(2-aminoethyl methacrylate))s, suggests potential applications in drug delivery .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-phenoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)8-14-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEALSAPHDTRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(2,4-difluorophenyl)-3-{7-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2798405.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)ethanesulfonamide](/img/structure/B2798409.png)

![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798416.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2798418.png)

![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2798423.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798424.png)

methanone](/img/structure/B2798425.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2798426.png)

![N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2798427.png)